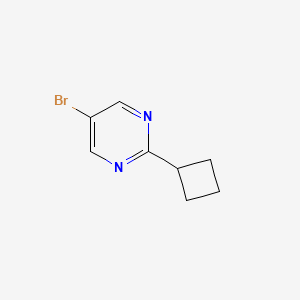

5-Bromo-2-cyclobutylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-cyclobutylpyrimidine is a chemical compound with the CAS Number: 893567-22-1 . It has a molecular weight of 213.08 and is typically stored at room temperature . It is a liquid in its physical form .

Synthesis Analysis

While specific synthesis methods for 5-Bromo-2-cyclobutylpyrimidine were not found, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is synthesized in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-cyclobutylpyrimidine . Its Inchi Code is 1S/C8H9BrN2/c9-7-4-10-8 (11-5-7)6-2-1-3-6/h4-6H,1-3H2 .Physical And Chemical Properties Analysis

5-Bromo-2-cyclobutylpyrimidine is a liquid at room temperature . It has a molecular weight of 213.08 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Antiproliferative/Cytotoxic Activity

5-Bromo derivatives of indole phytoalexins, which include 5-Bromo-2-cyclobutylpyrimidine, have been synthesized and screened for antiproliferative/cytotoxic activity against human cancer cell lines . The activity of some analogues was found to be better or comparable to that of cisplatin, a commonly used chemotherapy drug .

Drug Discovery

The increasing diversity of small molecule libraries, including compounds like 5-Bromo-2-cyclobutylpyrimidine, is a major source for the discovery of new drug candidates . These libraries provide a vast array of structurally diverse compounds that can be screened for biological activity .

Chemical Research

5-Bromo-2-cyclobutylpyrimidine is used in chemical research due to its unique structure and reactivity . It can serve as a building block in the synthesis of more complex molecules .

Biological Stress Response

5-Bromo derivatives of indole phytoalexins, including 5-Bromo-2-cyclobutylpyrimidine, are produced by plants in response to physical, chemical, or biological stress . These compounds serve as an important defense mechanism for the plants .

Antifungal and Antibacterial Activity

Indole phytoalexins, which include 5-Bromo-2-cyclobutylpyrimidine, exhibit a wide range of antifungal activities and moderate antibacterial effect . This makes them potential candidates for the development of new antimicrobial agents .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It is suggested that a target of the action lies within the process of acquisition of cell proliferation competence .

Mode of Action

It is known that brominated compounds often participate in various types of chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the transfer of organoboron reagents to palladium, a process known as transmetalation .

Biochemical Pathways

It is known that brominated compounds can influence various biochemical pathways, including those involving voltage-gated ion channels, gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and glutamate-mediated excitatory neurotransmission .

Result of Action

It is known that brominated compounds can have various effects at the molecular and cellular level, depending on their specific targets and modes of action .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Propriétés

IUPAC Name |

5-bromo-2-cyclobutylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-4-10-8(11-5-7)6-2-1-3-6/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRDQVNIRHJZCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2446132.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol](/img/structure/B2446134.png)

![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2446135.png)

![1-butyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2446137.png)

![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2446153.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2446155.png)